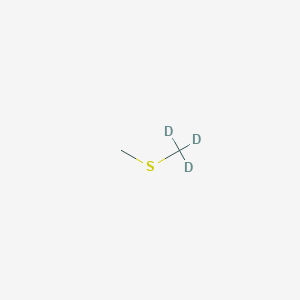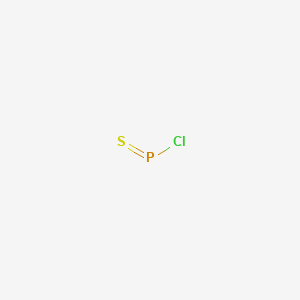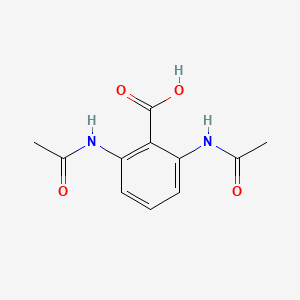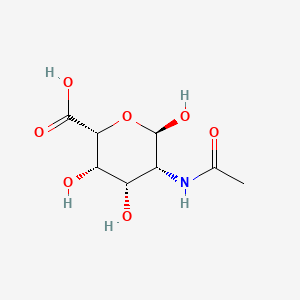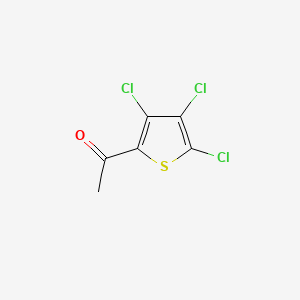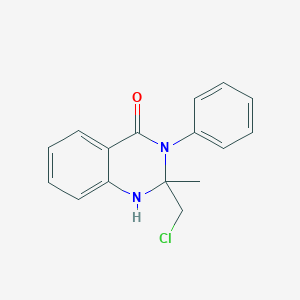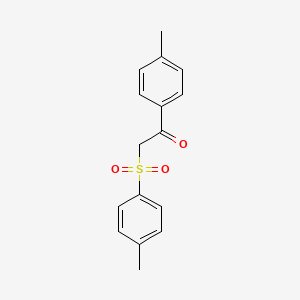![molecular formula C13H16N2O4 B1616583 Diethyl-[(2-pyridinylamino)methylen]malonat CAS No. 39080-52-9](/img/structure/B1616583.png)
Diethyl-[(2-pyridinylamino)methylen]malonat
概要
説明
Diethyl-[(2-pyridinylamino)methylen]malonat (DPMM) is an organic compound that is composed of two ethyl groups, a pyridinylamino group and a methylenmalonate group. It is a versatile compound that has a wide range of applications in the scientific research field. DPMM has been used in the synthesis of various compounds, in the study of biochemical and physiological effects, and in the development of new pharmaceuticals.
科学的研究の応用
Diethyl-[(2-pyridinylamino)methylen]malonat has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new pharmaceuticals. For example, Diethyl-[(2-pyridinylamino)methylen]malonat has been used in the synthesis of a variety of peptides, which have applications in drug design and development. In addition, Diethyl-[(2-pyridinylamino)methylen]malonat has been used in the study of the biochemical and physiological effects of compounds, such as their effects on the central nervous system, cardiovascular system, and endocrine system. Finally, Diethyl-[(2-pyridinylamino)methylen]malonat has been used in the development of new pharmaceuticals, as it is a versatile compound that can be used to modify existing drugs or create new ones.
作用機序
The mechanism of action of Diethyl-[(2-pyridinylamino)methylen]malonat is not well understood. However, it is believed that the pyridinylamino group of Diethyl-[(2-pyridinylamino)methylen]malonat binds to a variety of proteins and enzymes, which can lead to a variety of biochemical and physiological effects. For example, Diethyl-[(2-pyridinylamino)methylen]malonat has been shown to modulate the activity of enzymes involved in neurotransmitter synthesis, and it has also been shown to interact with receptors in the central nervous system.
Biochemical and Physiological Effects
Diethyl-[(2-pyridinylamino)methylen]malonat has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in neurotransmitter synthesis, and it has also been shown to interact with receptors in the central nervous system. In addition, Diethyl-[(2-pyridinylamino)methylen]malonat has been shown to affect the cardiovascular system, as it has been shown to modulate the activity of the renin-angiotensin system. Finally, Diethyl-[(2-pyridinylamino)methylen]malonat has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
Diethyl-[(2-pyridinylamino)methylen]malonat has a number of advantages for use in lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, Diethyl-[(2-pyridinylamino)methylen]malonat is relatively non-toxic, making it safe for use in laboratory settings. However, Diethyl-[(2-pyridinylamino)methylen]malonat also has some limitations. For example, it is relatively expensive, and it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of possible future directions in which Diethyl-[(2-pyridinylamino)methylen]malonat can be used. For example, Diethyl-[(2-pyridinylamino)methylen]malonat could be used in the development of new peptide drugs, as it has been shown to be effective in the synthesis of peptides. In addition, Diethyl-[(2-pyridinylamino)methylen]malonat could be used in the development of new pharmaceuticals, as it is a versatile compound that can be used to modify existing drugs or create new ones. Finally, Diethyl-[(2-pyridinylamino)methylen]malonat could be used in the study of the biochemical and physiological effects of compounds, as it has been shown to have a variety of biochemical and physiological effects.
特性
IUPAC Name |
diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)10(13(17)19-4-2)9-15-11-7-5-6-8-14-11/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOWBZDDOCVOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303618 | |
| Record name | diethyl-[(2-pyridinylamino)methylen]malonat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-[(2-pyridinylamino)methylen]malonat | |
CAS RN |
39080-52-9 | |
| Record name | 39080-52-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl-[(2-pyridinylamino)methylen]malonat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL (2-PYRIDYLAMINOMETHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

